2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Description
2-Bromo-3-ethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups.
Properties
IUPAC Name |
(2-bromo-3-ethoxy-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTOUDRCWLYEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584580 | |
| Record name | (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-19-3 | |
| Record name | (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-ethoxy-6-fluorophenylboronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 2-bromo-3-ethoxy-6-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxy-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Bromo-3-ethoxy-6-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxy-6-fluorophenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-ethoxy-6-fluorophenylboronic acid: C8H9BBrFO3
3-Fluorophenylboronic acid: C6H6BFO2
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: C7H7BBrFO3
Uniqueness
This compound is unique due to the specific combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Biological Activity
2-Bromo-3-ethoxy-6-fluorophenylboronic acid (CAS No. 849052-19-3) is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a unique combination of bromine, ethoxy, and fluorine substituents on a phenylboronic acid framework, which enhances its reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C8H9BBrFO3, with a molecular weight of approximately 262.87 g/mol. The compound's structure allows it to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, where it acts as a nucleophile.
Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their biological activity. The mechanism of action for this compound includes:
- Binding to Biological Targets : The boronic acid moiety can interact with biomolecules such as proteins and enzymes through the formation of boronate esters with hydroxyl groups present in these targets.
- Role in Enzyme Inhibition : Studies have shown that phenylboronic acids can inhibit serine proteases by forming stable complexes with the enzyme's active site, thus blocking substrate access.
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Activity : Preliminary studies suggest that boronic acids exhibit antibacterial properties against various pathogens. For instance, docking studies have indicated that similar compounds can bind effectively to bacterial enzymes, potentially inhibiting their function .
- Anticancer Potential : Boron-containing compounds are being explored for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The unique properties of boron compounds allow them to selectively accumulate in tumor cells and enhance the efficacy of radiation therapy.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
A study conducted on various phenylboronic acids demonstrated that this compound exhibited significant antibacterial activity against E. coli. The compound was tested alongside other boronic acids, revealing its potential as a scaffold for developing new antibacterial agents .
Case Study: Anticancer Applications
Research into the use of boron compounds in BNCT highlighted the effectiveness of this compound as a potential therapeutic agent. In vitro assays showed that the compound could enhance the sensitivity of cancer cells to neutron irradiation, suggesting its utility in targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
